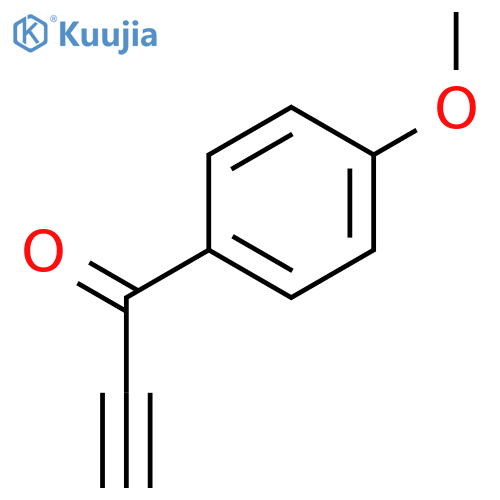Cas no 16469-68-4 (1-(4-methoxyphenyl)prop-2-yn-1-one)

1-(4-methoxyphenyl)prop-2-yn-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Propyn-1-one,1-(4-methoxyphenyl)-
- 1-(4-methoxyphenyl)prop-2-yn-1-one
- 1-(4-methoxyphenyl)-2-propyn-1-one
- 1-(4-methoxyphenyl)-2-propynone
- 1-(p-methoxyphenyl)prop-2-yn-1-one
- 1-(p-methoxyphenyl)propynone
- ethynyl p-methoxyphenyl ketone
- p-methoxyphenylethynyl ketone
- SCHEMBL2122823
- 16469-68-4
- AKOS014914991
- 2-Propyn-1-one, 1-(4-methoxyphenyl)-
- DTXSID50167798
- CS-0527604
- EN300-332860
- F87162
- STL433273
-
- MDL: MFCD21262924
- インチ: InChI=1S/C10H8O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7H,2H3
- InChIKey: QVJCRRJXMMPQKP-UHFFFAOYSA-N
- SMILES: COC1C=CC(C(=O)C#C)=CC=1
計算された属性
- 精确分子量: 160.05200
- 同位素质量: 160.052429494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 1.51110
1-(4-methoxyphenyl)prop-2-yn-1-one Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-332860-0.05g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 0.05g |
$174.0 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598268-1g |
1-(4-Methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 98% | 1g |
¥9933 | 2023-04-15 | |
| Enamine | EN300-332860-0.5g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 0.5g |
$579.0 | 2023-09-04 | |
| Enamine | EN300-332860-1.0g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-332860-2.5g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 2.5g |
$1454.0 | 2023-09-04 | |
| Enamine | EN300-332860-5.0g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 5.0g |
$2152.0 | 2023-02-23 | |
| Enamine | EN300-332860-5g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 5g |
$2152.0 | 2023-09-04 | |
| 1PlusChem | 1P001VID-100mg |
2-Propyn-1-one, 1-(4-methoxyphenyl)- |
16469-68-4 | 95% | 100mg |
$363.00 | 2025-02-19 | |
| 1PlusChem | 1P001VID-1g |
2-Propyn-1-one, 1-(4-methoxyphenyl)- |
16469-68-4 | 95% | 1g |
$974.00 | 2025-02-19 | |
| Enamine | EN300-332860-10g |
1-(4-methoxyphenyl)prop-2-yn-1-one |
16469-68-4 | 95% | 10g |
$3191.0 | 2023-09-04 |
1-(4-methoxyphenyl)prop-2-yn-1-one 関連文献
-
Lei Xu,Shasha Li,Liping Jiang,Guofang Zhang,Weiqiang Zhang,Ziwei Gao RSC Adv. 2018 8 4354
1-(4-methoxyphenyl)prop-2-yn-1-oneに関する追加情報
Chemical Profile of 1-(4-methoxyphenyl)prop-2-yn-1-one (CAS No. 16469-68-4)
1-(4-methoxyphenyl)prop-2-yn-1-one, identified by its Chemical Abstracts Service registry number CAS No. 16469-68-4, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a propargyl ketone moiety attached to a 4-methoxyphenyl group, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of various bioactive molecules. The presence of both aromatic and alkyne functional groups imparts distinct reactivity patterns, enabling its utility in diverse chemical transformations.
The compound's structure consists of a benzene ring substituted with a methoxy group at the para position, linked to a propargyl ketone unit. This configuration allows for multiple points of functionalization, making it a valuable building block in medicinal chemistry. The propargyl ketone functionality is particularly noteworthy, as it can participate in various reactions such as Sonogashira coupling, Stille coupling, and oxidation reactions, facilitating the construction of more complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in 1-(4-methoxyphenyl)prop-2-yn-1-one due to its potential applications in drug discovery. The 4-methoxyphenyl group is known to enhance lipophilicity and metabolic stability, which are critical factors in the design of orally active drugs. Additionally, the propargyl moiety can serve as a handle for further derivatization, allowing chemists to explore novel pharmacophores.
One of the most compelling aspects of this compound is its role in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have utilized derivatives of 1-(4-methoxyphenyl)prop-2-yn-1-one in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The alkyne group enables palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex heterocyclic scaffolds found in many therapeutic agents.
Recent studies have highlighted the compound's utility in the preparation of fluorescent probes for cellular imaging. The combination of the aromatic system and the propargyl ketone allows for tuning the photophysical properties of the molecule, making it suitable for applications in bioimaging techniques. These probes can help researchers visualize biological processes at the molecular level, contributing to a better understanding of disease mechanisms.
The synthesis of 1-(4-methoxyphenyl)prop-2-yn-1-one typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the condensation of 4-methoxybenzaldehyde with propargyl bromide or iodide under basic conditions to form the propargyl ketone derivative. Subsequent functionalization steps can be performed to introduce additional groups or to modify existing ones, depending on the desired application.
In academic research, this compound has been employed as a key intermediate in the development of novel heterocycles. For example, researchers have demonstrated its use in constructing benzothiophene derivatives, which exhibit promising biological activities as antimicrobial and antifungal agents. The versatility of 1-(4-methoxyphenyl)prop-2-yn-1-one lies in its ability to undergo diverse chemical modifications while retaining its core structural features.
The compound's stability under various reaction conditions makes it an attractive choice for industrial applications as well. Its resistance to hydrolysis and oxidation allows for efficient synthetic routes without significant degradation, ensuring high yields and purity levels required for pharmaceutical manufacturing.
From a computational chemistry perspective, 1-(4-methoxyphenyl)prop-2-yn-1-one has been studied to understand its electronic properties and reactivity patterns. Molecular modeling techniques have revealed insights into how different substituents affect its interaction with biological targets, providing valuable information for rational drug design. These studies underscore the importance of computational methods in optimizing synthetic strategies and predicting biological activity.
The future prospects of 1-(4-methoxyphenyl)prop-2-yn-1-one are promising, with ongoing research exploring its potential in drug development and material science. As synthetic methodologies continue to advance, new derivatives and applications are likely to emerge, further solidifying its role as a cornerstone molecule in organic synthesis.
16469-68-4 (1-(4-methoxyphenyl)prop-2-yn-1-one) Related Products
- 1260782-29-3(5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)
- 2172556-45-3(N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide)
- 956930-18-0(ETHYL 3,5-DIMETHYL-1-(PHENYLSULFONYL)-1H-PYRAZOLE-4-CARBOXYLATE)
- 2228991-26-0(2-(2-bromopropyl)-6-fluorophenol)
- 1804354-16-2(Ethyl 4-(aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-acetate)
- 2172327-54-5(1-(benzyloxy)carbonyl-4-(2-bromo-4-methoxyphenyl)pyrrolidine-3-carboxylic acid)
- 696615-48-2((2S)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylphenyl)propanoic acid)
- 2418594-54-2(INDEX NAME NOT YET ASSIGNED)
- 1806391-35-4(1-Bromo-1-(3-chloro-2-(fluoromethoxy)phenyl)propan-2-one)
- 1182878-06-3(ethyl2-methyl-1-(pyrimidin-2-yl)propylamine)
